molecular formula C14H11BrO B3266954 (5-Bromo-2-methylphenyl)(phenyl)methanone CAS No. 439937-52-7

(5-Bromo-2-methylphenyl)(phenyl)methanone

Cat. No.: B3266954
CAS No.: 439937-52-7
M. Wt: 275.14 g/mol
InChI Key: ANUVSUAAQDMRJQ-UHFFFAOYSA-N
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Description

(5-Bromo-2-methylphenyl)(phenyl)methanone ( 439937-52-7) is an aromatic ketone with the molecular formula C 14 H 11 BrO and a molecular weight of 275.145 g/mol . This compound belongs to a class of substituted benzophenones that serve as crucial synthetic intermediates in organic and medicinal chemistry research . The structure features a bromine atom and a methyl group on one phenyl ring, making it a valuable building block for constructing more complex molecules via metal-catalyzed cross-coupling reactions and further functional group transformations. While specific biological mechanisms for this exact compound are not detailed in the literature, structurally similar (5-Bromo-2-methylphenyl) methanone derivatives have been identified as key intermediates in pharmaceutical research, particularly in the development of potent bioactive molecules . Researchers can leverage this compound's reactive sites for the synthesis of compound libraries in drug discovery projects and for the development of novel materials. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet (SDS) prior to use and handle the material with appropriate personal protective equipment (PPE).

Properties

IUPAC Name

(5-bromo-2-methylphenyl)-phenylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO/c1-10-7-8-12(15)9-13(10)14(16)11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUVSUAAQDMRJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-methylphenyl)(phenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses (5-bromo-2-methylphenyl)acetic acid chloride and benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-methylphenyl)(phenyl)methanone undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and mild heating.

    Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, ether), and low temperatures.

    Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone), and room temperature.

Major Products

    Substitution: (5-Amino-2-methylphenyl)(phenyl)methanone, (5-Thio-2-methylphenyl)(phenyl)methanone.

    Reduction: (5-Bromo-2-methylphenyl)(phenyl)methanol.

    Oxidation: (5-Bromo-2-carboxyphenyl)(phenyl)methanone.

Scientific Research Applications

(5-Bromo-2-methylphenyl)(phenyl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Bromo-2-methylphenyl)(phenyl)methanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

The following analysis compares (5-Bromo-2-methylphenyl)(phenyl)methanone with structurally and functionally related diaryl ketones, emphasizing substituent effects, physicochemical properties, and applications.

Substituent Variations in Diarylmethanones
Compound Name Molecular Formula Substituents Key Properties/Applications Reference
This compound C₁₄H₁₁BrO 5-Br, 2-CH₃ Colorless oil; HRMS [M+Na]⁺ = 296.9895
(5-Bromo-3-methylbenzofuran-2-yl)(phenyl)methanone C₁₆H₁₁BrO₂ 5-Br, 3-CH₃ (benzofuran core) Crystalline solid; CAS 1261352-83-3
(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone C₁₀H₈BrFO 5-Br, 2-F, cyclopropyl 98% purity; CAS 1222368-75-3
(2-Bromo-5-methoxyphenyl)(4-chlorophenyl)methanone C₁₄H₁₀BrClO₂ 2-Br, 5-OCH₃, 4-Cl GHS-compliant safety profile; CAS 746651-89-8

Key Observations :

  • Electron-Withdrawing Groups: Bromine and chlorine enhance electrophilicity, facilitating nucleophilic aromatic substitution. The methyl group in this compound provides steric hindrance, influencing reaction regioselectivity .
  • Safety Profiles: Compounds like (2-Bromo-5-methoxyphenyl)(4-chlorophenyl)methanone require stringent handling protocols (GHS hazard statements), contrasting with the less hazardous profile of the target compound .
Pharmacologically Active Diarylmethanones
Compound Name Bioactivity Mechanism/Application Reference
4-Amino-3-(1H-indol-1-yl)phenylmethanone Anti-inflammatory, antifungal Ergosterol biosynthesis inhibition
This compound Synthetic intermediate Organocatalysis substrate
Bis(4-(5-(N-cyclohexylamino)-1,3,4-thiadiazol-2-yl)phenyl)methanone (C1) Antimicrobial, antibiofilm Efflux pump inhibition

Key Observations :

  • This compound lacks direct reported bioactivity but serves as a precursor to pharmacophores like indole-containing derivatives, which exhibit ergosterol inhibition .
  • Thiadiazole-containing bis-methanones (e.g., C1–C4) demonstrate broad-spectrum antimicrobial activity, highlighting the importance of heterocyclic appendages .
Physicochemical Properties
Compound Name Physical State Melting Point (°C) Solubility Reference
This compound Oil N/A Organic solvents
[5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone Solid 97–98 Polar aprotic solvents
(5-Bromo-2-hydroxyphenyl)(4-propylcyclohexyl)methanone Crystalline 107–110 Ethanol, DMSO

Key Observations :

  • The oily nature of this compound contrasts with crystalline analogues like (5-Bromo-2-hydroxyphenyl)(4-propylcyclohexyl)methanone, which has a defined melting point (107–110°C) due to hydrogen-bonding capacity .
  • Hydroxy-substituted derivatives (e.g., [5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone) exhibit higher polarity, enhancing aqueous solubility .

Biological Activity

The compound (5-Bromo-2-methylphenyl)(phenyl)methanone , also known as a derivative of benzophenone, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 5-bromo-2-methylphenol with phenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is characterized using techniques like NMR and mass spectrometry to confirm its structure.

1. Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with a similar structure have shown promising results against various cancer cell lines, including MCF-7 breast cancer cells.

  • Case Study : A study on related compounds demonstrated IC50 values ranging from 10 to 33 nM in MCF-7 cells, indicating strong antiproliferative effects. These compounds were shown to inhibit tubulin polymerization, which is crucial for cancer cell division, and interact with the colchicine-binding site on tubulin .

2. Protein Tyrosine Kinase Inhibition

Another area of interest is the inhibition of protein tyrosine kinases (PTKs). PTKs are critical in signaling pathways that regulate cell growth and proliferation.

  • Research Findings : Certain derivatives exhibited PTK inhibitory activity with IC50 values lower than that of genistein, a known PTK inhibitor. For example, specific compounds showed IC50 values of 4.66 μM and 6.42 μM, suggesting that structural modifications can enhance inhibitory potency .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various substituents on the phenyl rings:

  • Bromine Substitution : The introduction of bromine at specific positions has been shown to enhance activity. For instance, a Br atom at the C-5 position was associated with increased PTK inhibitory activity .
  • Hydroxyl Groups : Compounds with hydroxyl groups at certain positions on the benzene rings demonstrated stronger activity compared to those without these substituents .

Data Table: Biological Activity Summary

CompoundIC50 (nM/μM)Activity Type
This compoundTBDAntiproliferative
Related Compound A10Antiproliferative (MCF-7)
Related Compound B4.66 μMPTK Inhibition
Genistein13.65 μMPositive Control for PTK

Q & A

Q. What are the optimal synthetic routes for (5-Bromo-2-methylphenyl)(phenyl)methanone, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via Friedel-Crafts acylation , where a benzoyl chloride derivative reacts with a substituted benzene under Lewis acid catalysis (e.g., AlCl₃). Solvent choice (e.g., dichloromethane or ethanol) and catalyst loading significantly impact yield and purity. For example, higher catalyst concentrations may accelerate reaction rates but risk side reactions. Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity product .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm substituent positions and aromatic proton environments.
  • IR : Identifies ketone carbonyl stretches (~1680–1720 cm⁻¹) and C-Br vibrations (~550–650 cm⁻¹).
  • XRD : Provides bond lengths and angles, critical for understanding steric effects and intermolecular interactions (e.g., halogen bonding between Br and adjacent groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic efficiency data for this compound’s synthesis (e.g., Pd vs. AlCl₃)?

Discrepancies in catalytic performance arise from differing reaction mechanisms. Palladium catalysts (e.g., Pd(PPh₃)₄) may facilitate cross-coupling steps in modified syntheses, while AlCl₃ is standard for Friedel-Crafts acylation. Systematic studies comparing turnover frequency, solvent effects, and byproduct profiles under controlled conditions are recommended. For example, Pd-based methods may excel in regioselectivity but require inert atmospheres .

Q. What strategies predict regioselectivity in nucleophilic substitution reactions involving the bromine substituent?

Regioselectivity is influenced by electronic effects (e.g., bromine’s electron-withdrawing nature) and steric hindrance from the 2-methyl group. Computational tools (e.g., DFT calculations) can model transition states, while experimental validation via Hammett plots correlates substituent effects with reaction rates. For instance, para-substitution on the phenyl ring may dominate due to reduced steric interference .

Q. How does the compound’s molecular packing (from XRD) influence its reactivity in solid-phase reactions?

Crystallographic data reveal halogen-bonding interactions between Br and electron-rich regions (e.g., carbonyl groups), stabilizing specific conformations. These interactions may slow dissolution kinetics in polar solvents or promote selective reactivity in mechanochemical synthesis. Comparative studies with analogs (e.g., Cl-substituted derivatives) highlight Br’s unique role in lattice stabilization .

Q. What in vitro models are suitable for assessing the compound’s pharmacological potential while addressing cytotoxicity?

  • Enzyme inhibition assays : Test interactions with cytochrome P450 isoforms or kinases.
  • Cell viability assays : Use HepG2 or HEK293 cells to quantify IC₅₀ values.
  • Metabolic stability : Incubate with liver microsomes to assess degradation pathways. Structural analogs with methoxy or fluorine substituents show enhanced bioavailability but require toxicity screening via MTT or Annexin V assays .

Methodological Challenges

Q. How can researchers optimize solvent systems for large-scale synthesis without compromising environmental safety?

Replace traditional solvents (e.g., dichloromethane) with bio-based alternatives (e.g., cyclopentyl methyl ether) or ionic liquids. Life-cycle assessments (LCAs) and green chemistry metrics (e.g., E-factor) should guide solvent selection. Automated flow reactors improve mixing efficiency and reduce waste .

Q. What advanced analytical workflows integrate LC-MS and NMR to detect trace impurities in the compound?

  • LC-MS/MS : Quantify impurities at ppm levels using multiple reaction monitoring (MRM).
  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals from byproducts.
  • SPE purification : Couple with hyphenated techniques for high-sensitivity profiling. Cross-validation with reference standards ensures accuracy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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